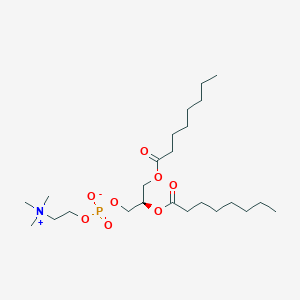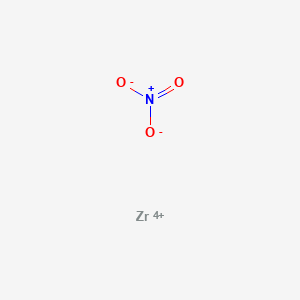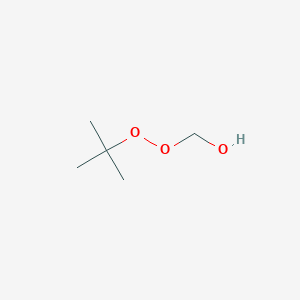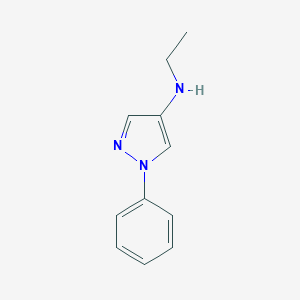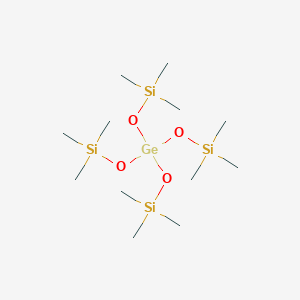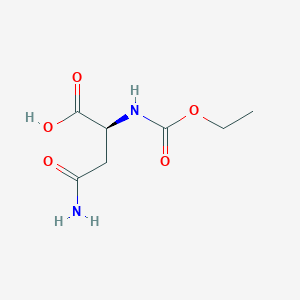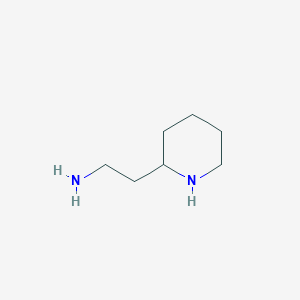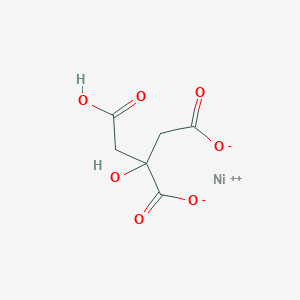
Nickel(2+) hydrogen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) hydrogen citrate is a chemical compound with the molecular formula Ni(H2Cit)2. It is a coordination compound that contains nickel ions and citrate ligands. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological and chemical research.
Mecanismo De Acción
The mechanism of action of nickel(2+) hydrogen citrate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate various organic molecules and facilitate their reactions. Additionally, it can also form coordination complexes with other molecules, which can further enhance its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Nickel(2+) hydrogen citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using nickel(2+) hydrogen citrate in laboratory experiments is its excellent catalytic activity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, its potential toxicity and limited solubility in water can also be considered as limitations.
Direcciones Futuras
There are several potential future directions for research on nickel(2+) hydrogen citrate. One area of interest is in the development of new and improved synthesis methods that can enhance its catalytic activity and solubility. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields, such as drug discovery and environmental remediation.
Métodos De Síntesis
Nickel(2+) hydrogen citrate can be synthesized using various methods, including chemical precipitation and complexation reactions. One of the most common methods for synthesizing this compound is by reacting nickel acetate with citric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as filtration and recrystallization.
Aplicaciones Científicas De Investigación
Nickel(2+) hydrogen citrate has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of catalysis, where it has been shown to exhibit excellent catalytic activity in various organic reactions. Additionally, it has also been used in the synthesis of various metal-organic frameworks (MOFs) and other coordination compounds.
Propiedades
Número CAS |
18721-51-2 |
|---|---|
Nombre del producto |
Nickel(2+) hydrogen citrate |
Fórmula molecular |
C6H6NiO7 |
Peso molecular |
248.8 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
PVQDBEUVVVTFSY-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
SMILES canónico |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
Otros números CAS |
18721-51-2 |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
nickel(2+) hydrogen citrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



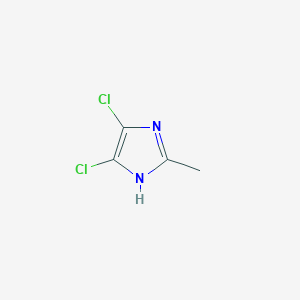
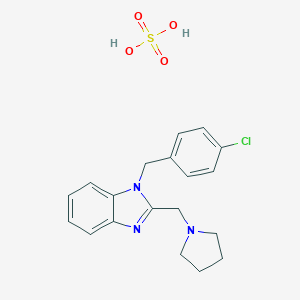
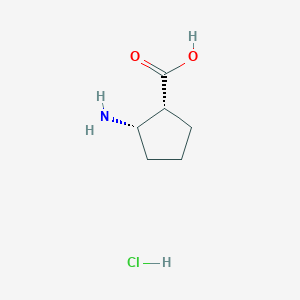
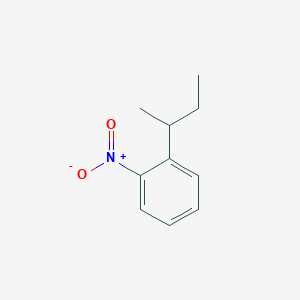
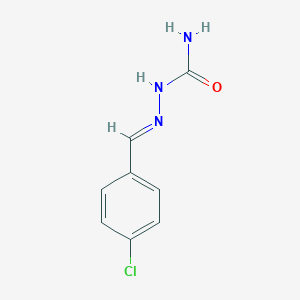
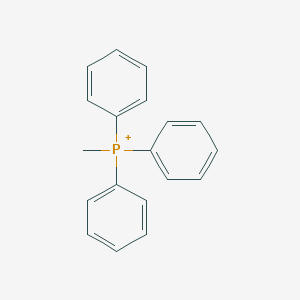
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
